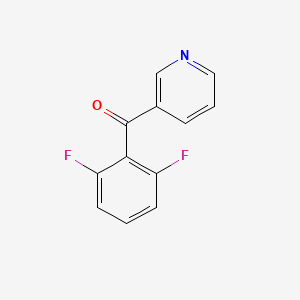

3-(2,6-Difluorobenzoyl)pyridine

Description

Contextualization of Pyridine-Based Chemical Scaffolds in Modern Chemistry

Pyridine (B92270), a heterocyclic organic compound with the chemical formula C₅H₅N, is structurally similar to benzene (B151609) but with one methine group replaced by a nitrogen atom. wikipedia.org This nitrogen-containing heterocyclic structure is a fundamental building block in numerous significant compounds, including pharmaceuticals, agrochemicals, and vitamins. wikipedia.orgnih.gov The pyridine ring is present in over 7,000 existing drug molecules of medicinal importance. nih.govrsc.org Its derivatives are integral to a wide array of therapeutic agents, including those for antimicrobial, antiviral, anticancer, and anti-inflammatory applications. nih.gov The versatility of the pyridine scaffold allows for extensive functionalization, enabling the fine-tuning of a molecule's physicochemical properties to enhance its biological activity. nih.govresearchgate.net

The presence of the nitrogen atom in the pyridine ring imparts distinct properties compared to its carbocyclic analog, benzene. It can act as a hydrogen bond acceptor and a base, and its derivatives often exhibit improved water solubility, a desirable trait for pharmaceutical applications. nih.gov The ability to modify the pyridine ring at various positions makes it a privileged scaffold in drug discovery, allowing for the creation of large libraries of compounds for screening against various biological targets. nih.gov

Strategic Role of Fluorine Substitution in Molecular Design and Reactivity Modulations

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to modulate their properties. nih.govvictoria.ac.nz Fluorine, being the most electronegative element, can significantly alter a molecule's electronic distribution, pKa, conformation, and metabolic stability. victoria.ac.nz The substitution of hydrogen with fluorine can lead to increased lipophilicity, which can enhance membrane permeability and bioavailability. mdpi.comresearchgate.net

Overview of Benzoylpyridine Derivatives in Contemporary Chemical Literature

Benzoylpyridine derivatives represent a class of compounds characterized by a benzoyl group attached to a pyridine ring. These compounds have garnered considerable attention in chemical literature due to their diverse biological activities and applications as intermediates in organic synthesis. The linkage between the phenyl and pyridine rings through a carbonyl group creates a unique electronic and steric environment, which can be further modified by substituents on either ring.

Research on benzoylpyridine derivatives has explored their potential as anticancer, anti-inflammatory, and antiviral agents. nih.gov The specific isomer and the nature and position of substituents on both the benzoyl and pyridine moieties are critical in determining the compound's biological profile. The synthesis of these derivatives often involves cross-coupling reactions or Friedel-Crafts acylation, providing versatile routes to a wide range of analogs.

Current Research Frontiers and Unaddressed Questions Pertaining to 3-(2,6-Difluorobenzoyl)pyridine

While the individual components of this compound—the pyridine ring, the benzoyl group, and fluorine substituents—are well-studied, the specific combination in this molecule presents new research avenues. Current frontiers likely focus on a few key areas.

One area of active investigation is the synthesis of novel derivatives of this compound and the evaluation of their biological activities. For instance, the synthesis of a complex benzamide (B126) from 2,6-difluorobenzoic acid highlights the utility of such fluorinated precursors in creating new potential therapeutic agents. nih.govsigmaaldrich.com The development of facile methods for preparing 3-substituted-2,6-difluoropyridines further expands the synthetic toolkit for creating novel trisubstituted pyridine scaffolds, which are attractive in drug discovery. researchgate.net

Unaddressed questions remain regarding the precise mechanism of action of this compound in various biological systems. Further studies are needed to elucidate its structure-activity relationships, identifying which structural features are most critical for its biological effects. Understanding its metabolic fate and potential off-target interactions is also crucial for any future therapeutic development. The regioselectivity in nucleophilic aromatic substitution reactions of related 3-substituted 2,6-dihalopyridines has been studied, but the specific reactivity of the 3-(2,6-difluorobenzoyl) group in such reactions warrants further investigation. researchgate.net

Interactive Data Table: Properties of Pyridine

| Property | Value |

| Chemical Formula | C₅H₅N |

| Molar Mass | 79.102 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Odor | Unpleasant, fish-like |

| Density | 0.9819 g/mL (20 °C) |

| Melting Point | -41.63 °C |

| Boiling Point | 115.2 °C |

| Solubility in Water | Miscible |

| Acidity (pKa of pyridinium) | 5.23 |

Data sourced from Wikipedia wikipedia.org

Structure

3D Structure

Properties

Molecular Formula |

C12H7F2NO |

|---|---|

Molecular Weight |

219.19 g/mol |

IUPAC Name |

(2,6-difluorophenyl)-pyridin-3-ylmethanone |

InChI |

InChI=1S/C12H7F2NO/c13-9-4-1-5-10(14)11(9)12(16)8-3-2-6-15-7-8/h1-7H |

InChI Key |

ZMBWEFWTBKBPCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)C2=CN=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Systematic Approaches to 3 2,6 Difluorobenzoyl Pyridine

Retrosynthetic Disconnection Strategies for the 3-(2,6-Difluorobenzoyl)pyridine Core

Retrosynthetic analysis of this compound reveals two primary disconnection points around the central carbonyl group, suggesting logical pathways for its synthesis.

Disconnection 1: Acyl-Aryl Bond Cleavage This strategy involves disconnecting the bond between the carbonyl carbon and the pyridine (B92270) ring. This leads to a 2,6-difluorobenzoyl electrophile (or its synthetic equivalent) and a 3-pyridyl nucleophile (or its synthetic equivalent). This is a common approach for the synthesis of aryl ketones.

Disconnection 2: Aryl-Carbonyl Bond Cleavage Alternatively, the bond between the carbonyl carbon and the 2,6-difluorophenyl ring can be disconnected. This pathway suggests a 3-pyridoyl electrophile and a 2,6-difluorophenyl nucleophile.

These two primary disconnections form the basis for the exploration of various synthetic methods, as detailed in the subsequent sections.

Exploration of Carbon-Carbon Bond-Forming Reactions for Benzoylpyridine Construction

The construction of the benzoylpyridine framework relies on robust carbon-carbon bond-forming reactions. Several established methods can be adapted for the synthesis of this compound. organic-chemistry.orglibretexts.orgyoutube.comlibretexts.org

Acylation Reactions Involving Pyridine Moieties

Acylation reactions are a direct method for forming the crucial aryl-ketone linkage.

Friedel-Crafts Acylation and its Analogs : Traditional Friedel-Crafts acylation is often challenging with electron-deficient pyridine rings. However, modifications and alternative strategies can be employed. For instance, using highly reactive acylating agents or activating the pyridine ring can facilitate the reaction. A notable example is the aluminum chloride-catalyzed acylation of imidazo[1,2-a]pyridines, which demonstrates a method for C-3 acetylation. nih.gov While not a direct synthesis of the target molecule, it highlights a relevant strategy.

Acylation using Organometallic Reagents : The reaction of an organometallic derivative of pyridine with a 2,6-difluorobenzoyl halide or a related activated carboxylic acid derivative is a viable route. For example, a 3-pyridyl Grignard or organolithium reagent could be reacted with 2,6-difluorobenzoyl chloride. Conversely, a 2,6-difluorophenyl organometallic reagent could be reacted with a 3-pyridinecarbonyl derivative.

Photocatalytic Acylation : Recent advances have demonstrated the use of visible-light-induced photocatalysis for the site-selective C-H acylation of pyridine derivatives. kaist.ac.kr This method can generate acyl radicals that react with pyridinium (B92312) salts, offering C2 and C4-selective acylation. kaist.ac.kr While direct C3 acylation via this method for the target molecule is not explicitly detailed, the principle of radical acylation presents a potential avenue for exploration. Another photoinduced method involves the acylation of pyridine N-oxides with alkynes under aerobic conditions to yield ortho-acylated pyridines. acs.org

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) for Aryl-Ketone Linkage

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are well-suited for the synthesis of benzoylpyridines. orgsyn.orgchemistry.coach

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction between an organoboron compound and an organohalide is a versatile method for creating C-C bonds. mdpi.com For the synthesis of this compound, one could envision the coupling of a 3-pyridylboronic acid with 2,6-difluorobenzoyl chloride or the coupling of 2,6-difluorophenylboronic acid with a 3-pyridinecarbonyl halide. mdpi.comnsf.gov The Suzuki reaction is known for its tolerance of various functional groups and can be carried out under relatively mild conditions. mdpi.comnih.govacs.org The use of acyl chlorides as electrophiles in Suzuki couplings to produce aryl ketones is a well-established strategy. mdpi.comnsf.gov

Sonogashira Coupling : While typically used to form carbon-carbon triple bonds, the Sonogashira reaction can be adapted for ketone synthesis. mdpi.commdpi.comwikipedia.orgpearson.com The acyl Sonogashira reaction involves the coupling of a terminal alkyne with an acyl chloride. mdpi.com Although not a direct route to the target benzoylpyridine, it demonstrates the utility of palladium-catalyzed coupling with acyl halides. mdpi.comnih.gov

Negishi Coupling : This reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgyoutube.com It is a powerful method for forming C-C bonds, including those between sp2-hybridized carbons. orgsyn.orgwikipedia.orgorgsyn.org The synthesis of this compound could be achieved by coupling a 3-pyridylzinc halide with 2,6-difluorobenzoyl chloride or a 2,6-difluorophenylzinc halide with a 3-pyridinecarbonyl halide. The Negishi coupling is noted for its high yields and tolerance of a wide range of functional groups. orgsyn.orgorgsyn.org

Functionalization and Derivatization Routes for the Difluorobenzoyl and Pyridine Rings

Functionalization of the pre-formed this compound or its precursors allows for the introduction of additional substituents, which can be crucial for modulating the molecule's properties.

Regioselective Functionalization of the Pyridine Nucleus

The inherent electronic properties of the pyridine ring make regioselective functionalization a key challenge and an area of active research. eurekaselect.comresearchgate.netnih.gov

Direct C-H Functionalization : Due to the electron-deficient nature of pyridine, direct electrophilic substitution is difficult. However, various strategies have been developed to achieve regioselective C-H functionalization. researchgate.netnih.gov These include transition-metal-catalyzed methods and the use of directing groups to control the position of substitution. researchgate.netdntb.gov.ua For instance, strategies for C4-functionalization of pyridines have been developed using specific activation reagents. dntb.gov.ua

Functionalization via Pyridinium Salts : The activation of the pyridine ring through the formation of N-substituted pyridinium salts can facilitate nucleophilic attack. scripps.edu This strategy allows for the introduction of substituents at positions that are otherwise unreactive. For example, N-acylpyridinium salts can undergo addition at the C2 and C4 positions. scripps.edu

Radical Functionalization : Radical addition reactions, such as the Minisci reaction, offer a means to introduce alkyl and other groups onto the electron-deficient pyridine ring. nih.gov The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the substituents already present on the ring. nih.gov

Directed Ortho-Metalation and Related Strategies for Phenyl Ring Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orgorganic-chemistry.orgyoutube.com

Mechanism of Directed Ortho-Metalation : In DoM, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with a variety of electrophiles to introduce a wide range of functional groups. organic-chemistry.org

Application to the Difluorobenzoyl Moiety : While the fluorine atoms in the 2,6-difluorobenzoyl moiety are not typical directing groups for ortho-metalation, the carbonyl group itself can act as a weak directing group. However, a more effective strategy would be to introduce a potent DMG onto the 2,6-difluorophenyl ring prior to the ketone formation or to utilize other C-H activation strategies.

Optimization of Reaction Conditions and Yield for Scalable Synthesis

For any synthetic route to be viable for large-scale production, a thorough optimization of reaction conditions is paramount to maximize yield, minimize costs, and ensure process safety and reproducibility. The synthesis of this compound is no exception. Key parameters that require careful tuning include the choice of catalyst, solvent, base, temperature, and reaction time.

One of the most promising routes for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction typically involves the coupling of a pyridine-3-boronic acid or its ester with 2,6-difluorobenzoyl chloride. The optimization of this process would involve screening various palladium catalysts and ligands. For instance, a ligand-free palladium acetate-catalyzed Suzuki reaction in an aqueous phase has been shown to be highly efficient for the synthesis of related 2-arylpyridines, suggesting a potential avenue for a greener, more cost-effective process. nih.gov

A hypothetical optimization study for the Suzuki-Miyaura coupling to synthesize this compound could involve the parameters outlined in the table below. The goal would be to identify conditions that provide the highest yield of the desired product while minimizing reaction time and catalyst loading.

Table 1: Hypothetical Optimization of Suzuki-Miyaura Coupling for the Synthesis of this compound Reactants: Pyridine-3-boronic acid and 2,6-difluorobenzoyl chloride

| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 |

| 2 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 8 | 78 |

| 3 | Pd(dppf)Cl₂ (1) | dppf | Cs₂CO₃ | THF/H₂O | 60 | 6 | 85 |

Another viable approach is the Negishi cross-coupling , which involves the reaction of an organozinc reagent, such as 3-pyridylzinc chloride, with 2,6-difluorobenzoyl chloride. Negishi couplings are known for their high functional group tolerance and reactivity. wikipedia.org Optimization would focus on the choice of palladium or nickel catalyst and the reaction solvent. Robust acenaphthoimidazol-ylidene palladium complexes have demonstrated extremely high catalytic activity in Negishi couplings of (hetero)aryl halides at low catalyst loadings and under mild conditions. nih.gov

A second powerful method is the Friedel-Crafts acylation . However, the direct acylation of pyridine is challenging due to the deactivation of the ring by the nitrogen atom, which can coordinate to the Lewis acid catalyst. A potential workaround involves the use of pyridine N-oxide, which can be acylated and subsequently deoxygenated. Alternatively, more reactive pyridine derivatives or the use of superstoichiometric amounts of a strong Lewis acid might be necessary. Research into more efficient and recyclable catalysts for Friedel-Crafts acylations is an active area. rsc.orgacs.org

Principles of Green Chemistry in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. This involves a focus on atom economy, the use of safer solvents and reagents, energy efficiency, and waste reduction.

The choice of solvent is a critical aspect of green synthesis. Traditional organic solvents are often volatile, flammable, and toxic. The ideal green solvent should be non-toxic, biodegradable, and recyclable.

For the Suzuki-Miyaura and Negishi cross-coupling reactions, the use of aqueous media is a highly attractive green alternative. Water is non-flammable, non-toxic, and inexpensive. The development of water-soluble catalysts and ligands has made these reactions increasingly feasible in aqueous systems. nih.gov The use of a co-solvent like DMF in water has been shown to be effective in some ligand-free Suzuki reactions. nih.gov

For Friedel-Crafts acylations, which traditionally use hazardous chlorinated solvents, greener alternatives are being explored. Ionic liquids and deep eutectic solvents (DES) have emerged as promising options. nih.gov These solvents can often act as both the solvent and the catalyst, simplifying the reaction setup and workup. Furthermore, many ionic liquids and DES are non-volatile and can be recycled. Solvent-free reaction conditions, where the reactants themselves act as the solvent, represent the ultimate green approach and have been successfully applied to some Friedel-Crafts reactions. researchgate.net

Catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions, thereby reducing energy consumption and byproduct formation.

In the context of cross-coupling reactions for synthesizing this compound, the development of highly active catalysts that can operate at very low loadings is a key goal. This minimizes the amount of residual metal in the final product and reduces the cost of the process. Palladium catalysts supported on solid matrices, such as polymers or silica, offer the advantage of easy separation from the reaction mixture and the potential for recycling. acs.org

For Friedel-Crafts acylations, the replacement of traditional stoichiometric Lewis acids like aluminum chloride (AlCl₃) with catalytic and recyclable alternatives is a major focus of green chemistry research. Solid acid catalysts, such as zeolites, clays, and heteropoly acids, are promising candidates. acs.orgresearchgate.net These materials are generally non-corrosive, easy to handle, and can be regenerated and reused multiple times. Biocatalysis, using enzymes to perform Friedel-Crafts reactions, represents an emerging and highly sustainable approach, offering high selectivity under mild aqueous conditions. nih.gov

The development of catalysts that can be recycled and reused is a key principle of green chemistry. The table below illustrates a hypothetical comparison of catalyst recyclability for the synthesis of this compound.

Table 2: Hypothetical Catalyst Recyclability Study

| Catalyst System | Reaction Type | Initial Yield (%) | Yield after 3 Cycles (%) | Yield after 5 Cycles (%) |

|---|---|---|---|---|

| Homogeneous Pd(PPh₃)₄ | Suzuki Coupling | 85 | 60 | 45 |

| Polymer-supported Pd Catalyst | Suzuki Coupling | 82 | 80 | 78 |

| AlCl₃ (stoichiometric) | Friedel-Crafts | 90 | N/A | N/A |

By focusing on these principles of reaction optimization and green chemistry, the synthesis of this compound can be designed to be not only efficient and high-yielding but also environmentally responsible and sustainable for potential large-scale applications.

Advanced Spectroscopic and Structural Elucidation Techniques for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For a compound like 3-(2,6-Difluorobenzoyl)pyridine, a multi-pronged NMR approach is essential for a complete structural assignment.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Positional and Electronic Environment Characterization

The characterization of this compound would begin with one-dimensional NMR experiments for the key nuclei: ¹H, ¹³C, and ¹⁹F. Each of these spectra provides unique insights into the molecule's electronic and structural arrangement.

¹H NMR: The proton NMR spectrum would reveal the chemical shifts and coupling patterns of the seven protons in the molecule. The four protons on the pyridine (B92270) ring would appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. Their specific shifts and coupling constants (J-values) would be dictated by their position relative to the nitrogen atom and the benzoyl substituent. The three protons on the difluorobenzoyl ring would also resonate in the aromatic region, with their signals influenced by the fluorine atoms and the carbonyl group.

¹³C NMR: The carbon-13 NMR spectrum would show signals for all 12 carbon atoms in the molecule. The carbonyl carbon (C=O) would be expected to appear significantly downfield, typically in the range of δ 190-200 ppm. The carbons of the pyridine and benzene (B151609) rings would resonate in the aromatic region (δ 110-160 ppm). The carbon atoms directly bonded to fluorine would exhibit characteristic splitting patterns due to C-F coupling.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for this compound. It would show a single resonance for the two equivalent fluorine atoms at the 2- and 6-positions of the benzoyl group. The chemical shift of this signal would be characteristic of fluorine atoms attached to an aromatic ring.

A comprehensive analysis of these 1D spectra would provide initial assignments for the different groups of protons and carbons and confirm the presence of the fluorine atoms. However, for an unambiguous assignment of each specific atom, two-dimensional NMR techniques are required.

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Information

To establish the precise connectivity and spatial relationships within this compound, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons on both the pyridine and the difluorobenzoyl rings, allowing for the assignment of protons within each spin system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a crucial experiment for definitively assigning the ¹³C signals for all protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects through-space correlations between protons that are in close proximity. This can provide information about the preferred conformation of the molecule, for example, the relative orientation of the two aromatic rings.

The combined interpretation of these 2D NMR spectra would allow for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula of this compound. By measuring the mass with high precision (typically to four or five decimal places), the exact mass of the molecular ion can be determined. This experimental value can then be compared to the calculated exact mass for the proposed molecular formula, C₁₂H₇F₂NO. A close match provides strong evidence for the correct elemental composition.

| Parameter | Theoretical Value |

| Molecular Formula | C₁₂H₇F₂NO |

| Calculated Exact Mass | 219.0496 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of this compound) and its subsequent fragmentation by collision with an inert gas. The analysis of the resulting fragment ions (product ions) provides valuable information about the molecule's structure and connectivity.

The fragmentation of this compound would likely proceed through characteristic pathways. Cleavage of the bond between the carbonyl group and the pyridine ring could lead to the formation of a pyridin-3-ylcarbonyl cation or a 2,6-difluorobenzoyl cation. Further fragmentation of these ions would provide additional structural confirmation. For instance, the 2,6-difluorobenzoyl cation could lose carbon monoxide to yield a 2,6-difluorophenyl cation. The analysis of these fragmentation patterns is a key step in the structural elucidation process.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration. The C-F stretching vibrations would likely appear as strong bands in the region of 1200-1300 cm⁻¹. Vibrations associated with the aromatic rings (C-H stretching, C=C stretching) would also be present in their characteristic regions.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum would also show bands for the various vibrational modes of the molecule. Often, non-polar bonds and symmetric vibrations give rise to strong Raman signals. Therefore, the C=C stretching vibrations of the aromatic rings would be expected to be prominent.

X-ray Crystallography for Definitive Solid-State Molecular Architecture and Conformation

X-ray crystallography is an indispensable analytical method for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This powerful technique provides precise measurements of bond lengths, bond angles, and dihedral angles, which collectively define the molecule's conformation and packing within the crystal lattice. For a molecule such as this compound, a detailed crystallographic study would offer definitive insights into the spatial orientation of its pyridine and 2,6-difluorophenyl rings relative to the central carbonyl group.

The structural parameters of the individual components, the pyridine ring and the difluorobenzoyl moiety, are well-established from numerous other crystallographic studies. The pyridine ring is a planar aromatic system, and the C-F bonds in the difluorophenyl group have characteristic lengths. The key conformational flexibility in this compound would arise from the torsion angles around the C-C and C-N bonds connecting the rings to the carbonyl linker.

To illustrate the type of data obtained from a crystallographic study, the following tables present representative crystallographic parameters and selected bond lengths and angles from a related fluorinated bipyridine complex. nih.gov It is important to note that these values are for a similar but distinct molecule and are provided for illustrative purposes.

Table 1: Representative Crystal Data for a Related Fluorinated Bipyridine Complex

| Parameter | Value |

|---|---|

| Chemical Formula | [Ag(CF3SO3)(C10H6F2N2)2] |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.199(5) |

| b (Å) | 15.174(5) |

| c (Å) | 8.875(5) |

| α (°) | 90 |

| β (°) | 94.271(5) |

| γ (°) | 90 |

| Volume (ų) | 1369.4(11) |

| Z | 2 |

Data derived from a silver complex of 2',6'-difluoro-2,3'-bipyridine for illustrative purposes. nih.gov

Table 2: Representative Bond Lengths and Angles for a Related Fluorinated Bipyridine Complex

| Measurement | Value |

|---|---|

| Bond Lengths (Å) | |

| C-F | 1.34 - 1.36 |

| C-N (pyridine) | 1.33 - 1.35 |

| C=O | ~1.22 (expected) |

| C-C (inter-ring) | ~1.49 (expected) |

| **Bond Angles (°) ** | |

| C-C-C (in ring) | 118 - 122 |

| C-N-C (in ring) | 116 - 118 |

| Ring-C-O | ~120 (expected) |

| **Dihedral Angle (°) ** | |

| Pyridyl-Pyridyl | 53.11(5) |

Data derived from a silver complex of 2',6'-difluoro-2,3'-bipyridine and general expected values for illustrative purposes. nih.gov

In-Depth Computational Analysis of this compound Remains Elusive in Publicly Available Research

A thorough review of scientific literature and chemical databases reveals a significant gap in the publicly available computational and theoretical research specifically focused on the chemical compound this compound. While extensive research exists on related structures, such as various benzoylpyridines and other fluorinated aromatic compounds, detailed computational analyses as specified for this particular molecule could not be located.

Computational chemistry is a powerful tool for elucidating the intrinsic properties of molecules. Methods such as Density Functional Theory (DFT) are standard for optimizing molecular geometry and predicting vibrational frequencies. nih.govijcce.ac.ir Further analyses, including Frontier Molecular Orbital (FMO) theory to understand reactivity through HOMO-LUMO energies, mapping of electrostatic potential surfaces for charge distribution insights, and conformational analysis, are crucial for a comprehensive understanding of a molecule's behavior. nih.govrsc.org Molecular dynamics (MD) simulations offer a view into the dynamic behavior of molecules over time, including their interactions with solvents.

Despite the established utility of these methods, specific studies applying them to this compound are not present in the surveyed literature. Research on analogous compounds, such as pyridine variants of benzoyl-phenoxy-acetamide and other electronically differentiated benzoylpyridines, has utilized computational modeling to predict properties and guide synthesis. nih.govacs.orgnih.govcore.ac.uk For instance, DFT calculations have been effectively used to investigate electronic structures, absorption spectra, and non-linear optical properties of various pyridine derivatives. ijcce.ac.irrsc.orgrsc.org These studies underscore the potential of computational methods to characterize novel compounds.

However, without specific studies on this compound, it is not possible to provide scientifically accurate data for its optimized geometry, vibrational modes, HOMO-LUMO gap, electrostatic potential map, conformational energy landscape, or predicted spectroscopic parameters. Generating such an analysis would require original research using specialized software and computational resources, which falls beyond the scope of this report.

The absence of this specific information in the public domain highlights a potential area for future research. A dedicated computational study on this compound would be invaluable for completing the scientific profile of this compound, offering insights into its electronic characteristics, reactivity, and potential applications.

Computational and Theoretical Investigations of 3 2,6 Difluorobenzoyl Pyridine

Theoretical Insights into Reactivity and Proposed Reaction Mechanisms

Extensive searches of scientific literature and chemical databases have revealed a significant gap in the computational and theoretical investigation of 3-(2,6-Difluorobenzoyl)pyridine. At present, there are no specific published studies detailing the theoretical insights into the reactivity and proposed reaction mechanisms of this particular compound.

While computational methods such as Density Functional Theory (DFT) are commonly employed to understand the electronic structure, reactivity, and reaction pathways of pyridine (B92270) derivatives, specific analyses for this compound are not available in the public domain. Such studies would typically involve the calculation of various molecular properties to predict its behavior in chemical reactions.

Table 1: Key Parameters in Theoretical Reactivity Studies

| Parameter | Description | Relevance to Reactivity |

| Highest Occupied Molecular Orbital (HOMO) Energy | The energy of the highest energy orbital containing electrons. | Indicates the ability of a molecule to donate electrons. Higher HOMO energy suggests greater reactivity as an electron donor (nucleophile). |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | The energy of the lowest energy orbital without electrons. | Indicates the ability of a molecule to accept electrons. Lower LUMO energy suggests greater reactivity as an electron acceptor (electrophile). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of a molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for electrophilic and nucleophilic attack. |

| Fukui Functions | Describe the change in electron density at a given point in a molecule when the total number of electrons is changed. | Predict the most likely sites for nucleophilic, electrophilic, and radical attack. |

| Global Reactivity Descriptors | Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index derived from HOMO and LUMO energies. | Provide a quantitative measure of the overall reactivity of a molecule. |

In the absence of specific studies on this compound, general principles of organic chemistry can be applied to hypothesize its reactivity. The pyridine ring is an electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution, particularly with the influence of the electron-withdrawing benzoyl group. The carbonyl group of the benzoyl moiety would be an electrophilic site, susceptible to nucleophilic attack. The fluorine atoms on the benzene (B151609) ring are strong electron-withdrawing groups, which would further influence the electron distribution across the entire molecule.

A comprehensive theoretical study would be invaluable in confirming these hypotheses and providing a detailed, quantitative understanding of the reactivity of this compound. Such an investigation would likely involve the modeling of potential reaction pathways, calculation of transition state energies, and determination of reaction kinetics.

Reaction Chemistry and Derivatization Strategies for 3 2,6 Difluorobenzoyl Pyridine

Reactivity of the Pyridine (B92270) Ring towards Electrophilic and Nucleophilic Reagents

The pyridine ring in 3-(2,6-difluorobenzoyl)pyridine exhibits a distinct reactivity profile towards electrophilic and nucleophilic reagents, which is a fundamental aspect of its chemical behavior.

Electrophilic Substitution: The pyridine ring is generally considered electron-deficient due to the electronegativity of the nitrogen atom. This inherent property makes electrophilic aromatic substitution reactions on the pyridine ring challenging. uoanbar.edu.iqslideshare.netslideshare.net The nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles. uoanbar.edu.iq Consequently, reactions like nitration, sulfonation, and halogenation require harsh conditions to proceed. uoanbar.edu.iq The substitution, when it does occur, is directed to the 3- and 5-positions, as the intermediate carbocations are more stable compared to substitution at the 2-, 4-, or 6-positions. quora.com

Nucleophilic Substitution: In contrast, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack. uoanbar.edu.iqslideshare.netslideshare.net Nucleophiles preferentially attack the 2- and 4-positions, which bear a partial positive charge. quora.com The presence of the electron-withdrawing 2,6-difluorobenzoyl group at the 3-position further influences the regioselectivity of nucleophilic substitution. In some instances, highly activated pyridine derivatives can undergo nucleophilic addition reactions to form stable dihydropyridine (B1217469) intermediates. researchgate.net

Transformations of the Ketone Carbonyl Group (e.g., Reduction, Wittig Reactions)

The ketone carbonyl group serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Reduction: The carbonyl group can be readily reduced to a secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride. The choice of reducing agent can be critical in achieving selectivity, especially in the presence of other reducible functional groups. For instance, the reduction of pyridine derivatives to piperidines can be achieved using samarium diiodide in the presence of water. clockss.org Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also an effective method for the reduction of the pyridine ring itself. google.com

Wittig Reactions: The Wittig reaction provides a powerful method for converting the ketone into an alkene. organic-chemistry.orglibretexts.org This reaction involves the treatment of the ketone with a phosphorus ylide (Wittig reagent). libretexts.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions, allowing for the selective formation of either the (E)- or (Z)-alkene. organic-chemistry.org The Wittig reaction is a cornerstone in organic synthesis for creating carbon-carbon double bonds with high reliability. libretexts.orgmasterorganicchemistry.com A related approach, the Horner-Wadsworth-Emmons reaction, which utilizes phosphonate (B1237965) esters, can be an alternative, particularly for sterically hindered ketones. libretexts.org

Aromatic Substitution Reactions on the Difluorophenyl Ring

The 2,6-difluorophenyl ring presents another site for chemical modification, primarily through nucleophilic aromatic substitution (SNAr) reactions. The two fluorine atoms strongly activate the ring towards attack by nucleophiles. This high reactivity allows for the sequential and regioselective displacement of the fluorine atoms by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This strategy is instrumental in the synthesis of 2,3,6-trisubstituted pyridine derivatives, which are valuable scaffolds in drug discovery. researchgate.net The ability to perform tandem SNAr reactions on the difluorophenyl ring provides a powerful tool for building molecular diversity. researchgate.net

Heterocyclic Ring Annulation and Expansion Strategies

The inherent reactivity of the pyridine and difluorophenyl rings, coupled with the ketone functionality, provides opportunities for constructing fused heterocyclic systems. For example, the ketone can be a starting point for building an additional ring onto the pyridine core. One common strategy involves the condensation of the ketone with a binucleophilic reagent, leading to the formation of a new heterocyclic ring. For instance, reaction with hydrazines can lead to the formation of pyridazine-fused systems. The Kröhnke pyridine synthesis, which involves the reaction of a pyridinium (B92312) salt with an α,β-unsaturated carbonyl compound, is a classic method for constructing substituted pyridines and can be adapted for annulation reactions. wikipedia.org Furthermore, intramolecular cyclization reactions can be designed to create polycyclic structures. For example, a suitably functionalized side chain introduced at the ketone or on the pyridine ring could undergo cyclization to form a new ring.

Synthesis of Structurally Modified Analogues and Homologues of this compound

The development of synthetic routes to analogues and homologues of this compound is crucial for exploring structure-activity relationships in various applications.

Modification of the Pyridine Ring: The introduction of substituents onto the pyridine ring can significantly impact the molecule's properties. This can be achieved through various methods, including electrophilic and nucleophilic substitution reactions as previously discussed. mdpi.com Furthermore, multicomponent reactions offer an efficient way to construct highly substituted pyridine rings in a single step. nih.gov For example, aza-Diels-Alder reactions can be employed to build the pyridine core with diverse substitution patterns. nih.gov

Modification of the Phenyl Ring: The substitution pattern on the phenyl ring can be altered by starting with different benzoyl chloride derivatives in the initial synthesis. This allows for the introduction of a wide range of substituents, including alkyl, alkoxy, and halogen groups, which can modulate the electronic and steric properties of the molecule.

The following table summarizes some of the key reactions and strategies for the derivatization of this compound:

| Reaction Type | Reagents and Conditions | Product Type |

| Pyridine Ring Reactions | ||

| Electrophilic Substitution | HNO₃/H₂SO₄ (harsh conditions) | Nitro-substituted pyridine |

| Nucleophilic Substitution | Nu⁻ (e.g., R₂NH, RO⁻) | Substituted pyridine |

| Ketone Transformations | ||

| Reduction | NaBH₄ or LiAlH₄ | Secondary alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Difluorophenyl Ring Reactions | ||

| Nucleophilic Aromatic Substitution | RNH₂, ROH, RSH | Mono- or di-substituted phenyl |

| Heterocyclic Annulation | ||

| Condensation | Hydrazine | Pyridazine-fused system |

| Analogue Synthesis | ||

| Multicomponent Reactions | Various aldehydes, ketones, and nitrogen sources | Substituted pyridines |

Mechanistic Studies of Chemical Transformations Involving 3 2,6 Difluorobenzoyl Pyridine

Elucidation of Stepwise Reaction Pathways in Synthesis

A definitive, stepwise reaction pathway for the synthesis of 3-(2,6-difluorobenzoyl)pyridine is not explicitly detailed in the surveyed literature. However, its structure suggests that it could be assembled through established synthetic methodologies for diaryl ketones and substituted pyridines. One plausible approach is a Friedel-Crafts acylation or a related coupling reaction.

A common method for forming the central ketone linkage would involve the reaction of a 3-substituted pyridine (B92270) derivative with a 2,6-difluorobenzoyl source. For example, a Grignard reagent derived from a 3-halopyridine could react with 2,6-difluorobenzoyl chloride. Alternatively, a palladium-catalyzed cross-coupling reaction, such as a Stille, Suzuki, or Negishi coupling, could be employed. These reactions would connect a 3-pyridyl organometallic or boronic acid species with a 2,6-difluorobenzoyl halide or related derivative.

The synthesis of the necessary precursors, such as 3-substituted pyridines and 2,6-difluorobenzoyl derivatives, is well-established. For instance, 2,6-difluorobenzoic acid can serve as a starting material for the benzoyl component. nih.gov The pyridine moiety can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis, which allow for the introduction of substituents at desired positions. frontiersin.orgbldpharm.com

A proposed, though not explicitly documented, synthetic pathway could involve the steps outlined in the table below.

| Step | Reaction Type | Reactant A | Reactant B | Product | General Conditions |

| 1 | Halogenation/Activation | 3-Bromopyridine | Magnesium | 3-Pyridylmagnesium bromide (Grignard reagent) | Anhydrous ether or THF |

| 2 | Acylation | 3-Pyridylmagnesium bromide | 2,6-Difluorobenzoyl chloride | This compound | Anhydrous conditions, low temperature |

This table represents a hypothetical reaction pathway based on standard organic synthesis principles.

Kinetics and Thermodynamics of Reactions Involving this compound

Specific kinetic and thermodynamic data for reactions involving this compound are not available in the reviewed literature. To understand these properties, dedicated experimental studies, such as reaction rate analysis under various conditions (temperature, concentration, catalyst) and calorimetric measurements, would be required.

In general, the kinetics of its formation via a cross-coupling reaction would be influenced by factors such as the choice of catalyst, ligands, solvent, and temperature. The thermodynamics of the reaction, such as the reaction enthalpy, would be determined by the bond energies of the reactants and products. For instance, the hydrogenation of pyridine and its derivatives is known to be an exothermic process, and while specific values for this compound are unknown, the general thermodynamic favorability of such a reaction can be inferred. berkeley.edu Studies on the hydrolysis of benzoyl chloride in the presence of pyridine indicate that the reaction follows second-order kinetics, suggesting that the pyridine acts as a nucleophilic catalyst. researchgate.net While not directly applicable, this provides a framework for how the pyridine moiety in the target compound might influence reaction mechanisms and kinetics.

Role as a Ligand in Coordination Chemistry and Catalysis

The this compound molecule possesses multiple potential coordination sites, making it a candidate for use as a ligand in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring is a classic Lewis base and can coordinate to a wide range of metal centers. researchgate.netwikipedia.org Additionally, the carbonyl oxygen and the fluorine atoms of the benzoyl group could potentially engage in weaker interactions with a metal ion.

Investigation of Metal Coordination Modes and Binding Affinities

There are no specific studies detailing the metal coordination modes and binding affinities of this compound. However, the coordination chemistry of similar pyridine-based ligands is well-documented. Pyridine and its derivatives typically act as monodentate ligands through the nitrogen atom. wikipedia.org In some cases, particularly with bidentate or tridentate ligands containing pyridine rings, more complex coordination geometries like octahedral or square planar are observed. wikipedia.orgrsc.org For example, complexes of thallium(III) with pyridine-2,6-dicarboxylate (B1240393) derivatives have been shown to exhibit coordination numbers of eight or nine, with the ligand binding through the pyridine nitrogen and the carboxylate oxygens. nih.gov

The electronic properties of the substituents on the pyridine ring significantly influence its binding affinity. The electron-withdrawing nature of the 2,6-difluorobenzoyl group at the 3-position would be expected to decrease the Lewis basicity of the pyridine nitrogen, thereby potentially weakening its coordination to metal centers compared to unsubstituted pyridine. The fluorine atoms on the benzoyl ring could also influence the ligand's electronic profile and steric bulk.

Impact on Catalyst Performance and Selectivity (General Principles)

While there is no direct evidence of this compound being used in catalysis, the properties of the ligand can have a profound impact on the performance and selectivity of a metal catalyst. The steric and electronic properties of a ligand are crucial in defining the catalytic pocket and influencing substrate approach and product release.

The steric bulk of the 2,6-difluorobenzoyl group could be used to control the selectivity of a catalytic reaction. The electronic effects, stemming from the electronegative fluorine atoms and the carbonyl group, would modulate the electron density at the metal center. This, in turn, affects the metal's reactivity in key catalytic steps such as oxidative addition and reductive elimination. For instance, in palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligands with varying electronic and steric profiles is a key factor in achieving high yields and selectivity.

Intermediates and Transition States in Relevant Reactions

No experimental or computational studies have been found that identify or characterize the intermediates and transition states in reactions specifically involving this compound. The elucidation of such transient species typically requires advanced techniques like low-temperature spectroscopy, rapid-scan kinetics, or computational modeling (e.g., Density Functional Theory, DFT).

In the context of its synthesis via a hypothetical Friedel-Crafts acylation, an acylium ion intermediate derived from 2,6-difluorobenzoyl chloride would be expected. The reaction would proceed through a charged intermediate (a sigma complex or Wheland intermediate) where the acylium ion has added to the pyridine ring, followed by deprotonation to restore aromaticity.

For reactions where this compound acts as a reactant, for example in a nucleophilic aromatic substitution at the pyridine ring, a Meisenheimer complex is a plausible intermediate. The stability of such intermediates and the energy of the transition states leading to them would be influenced by the substituents on the ring. Computational studies on related systems have been used to calculate the relative Gibbs energies of intermediates and transition states, providing insight into reaction barriers and pathways. wikipedia.org

Advanced Analytical Methodologies for Research and Purity Assessment

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatography is a cornerstone for separating 3-(2,6-Difluorobenzoyl)pyridine from impurities, starting materials, and byproducts. The ability to resolve complex mixtures makes it indispensable for purity assessment.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC is particularly well-suited for this purpose. In this mode, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase, allowing for excellent separation based on hydrophobicity. core.ac.ukresearchgate.net

A typical HPLC method involves dissolving the sample in a suitable solvent and injecting it into the system. The separation is achieved using a gradient elution, where the composition of the mobile phase is changed over time to effectively elute all components. ub.edu For instance, a mobile phase starting with a higher proportion of water (containing a modifier like formic acid to improve peak shape) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) is common. ub.edu Detection is frequently performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance (λmax). core.ac.ukptfarm.pl

The method's reliability is established through a validation process that assesses its linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ). core.ac.ukresearchgate.net Linearity is confirmed by analyzing a series of standards at different concentrations and demonstrating a proportional response. researchgate.net Accuracy is often determined by spiking a blank matrix with a known amount of the compound and measuring the recovery. researchgate.net

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Setting | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separating compounds based on polarity. core.ac.uk |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Eluent system to carry the sample through the column. ub.edu |

| Elution Mode | Gradient | Varies the mobile phase composition for optimal separation of multiple components. ub.edu |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

| Detector | UV-Vis Diode Array Detector (DAD) | Measures absorbance across a range of wavelengths for detection and quantification. core.ac.uk |

| Detection Wavelength | ~240-260 nm (Hypothetical λmax) | Wavelength of maximum absorbance for the analyte, providing high sensitivity. |

| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. cdc.gov While this compound may have limited volatility due to its molecular weight and polarity, GC analysis is highly relevant for identifying volatile impurities, residual solvents, or volatile derivatives formed during synthesis or degradation. google.com For instance, the analysis of related compounds like 2,6-difluoropyridine (B73466) has been successfully performed using vapor phase chromatography (VPC), another term for GC. google.com

In GC, the sample is vaporized in a heated inlet and separated as it travels through a capillary column, which is coated with a stationary phase. The choice of a column, such as a DB-5MX, depends on the polarity of the analytes. chromatographyonline.com Detection can be accomplished using a Flame Ionization Detector (FID), which is sensitive to most organic compounds, or a mass spectrometer for definitive identification. cdc.gov High-resolution capillary columns offer excellent separation efficiency, which is crucial for resolving closely related impurities. cdc.gov

Table 2: General Gas Chromatography (GC) Parameters

| Parameter | Setting | Purpose |

| Column | Capillary Column (e.g., 30 m x 0.25 mm, 0.25 µm) | Provides high-resolution separation of volatile components. chromatographyonline.com |

| Carrier Gas | Helium or Nitrogen | Inert gas to carry the sample through the column. chromatographyonline.com |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Temperature ramp (e.g., 50°C to 280°C at 10°C/min) | Separates compounds based on their boiling points and interaction with the stationary phase. chromatographyonline.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantification, MS for identification. cdc.gov |

| Injection Mode | Split/Splitless | Controls the amount of sample entering the column. |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Reaction Monitoring and Product Identification

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry (MS), provide unparalleled sensitivity and specificity. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally powerful tool for both identifying and quantifying compounds in complex mixtures. ub.edunih.gov It combines the separation power of HPLC with the high selectivity of tandem mass spectrometry. researchgate.net This technique is particularly useful for monitoring the progress of a chemical reaction by tracking the disappearance of reactants and the appearance of the this compound product and any byproducts. The use of Selected Reaction Monitoring (SRM) mode allows for the detection of the target analyte at very low levels, even in the presence of interfering matrix components, by monitoring a specific precursor-to-product ion transition. ub.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for identifying unknown volatile and semi-volatile compounds. nih.govnih.gov In the context of this compound synthesis, GC-MS can be used to analyze the reaction headspace or extracts to identify volatile byproducts, impurities, or degradation products. The mass spectrometer fragments the eluting compounds into characteristic patterns, which act as a "fingerprint" for identification by comparison to spectral libraries. nih.gov Pyrolysis-GC-MS is a specialized version of this technique that can be used to study thermal decomposition products. chromatographyonline.com

Table 3: Comparison of Hyphenated Techniques for Analysis

| Technique | Primary Application for this compound | Advantages |

| LC-MS/MS | Quantitative analysis in complex matrices; reaction monitoring; purity assessment. ub.edunih.gov | High sensitivity and selectivity (SRM mode); suitable for non-volatile compounds; provides molecular weight and structural information. ub.eduresearchgate.net |

| GC-MS | Identification of volatile impurities, residual solvents, and reaction byproducts. cdc.govnih.gov | Excellent for separating volatile compounds; provides definitive identification through mass spectral libraries; high resolution. nih.gov |

Quantitative Analysis Techniques in Research Contexts (e.g., Spectrophotometry, Titration)

While chromatography is dominant, other quantitative methods can be applied in specific research contexts.

UV-Visible Spectrophotometry offers a straightforward and rapid method for quantifying a pure substance in a solution. The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. To perform this analysis, a pure sample of this compound would first be scanned across a range of UV-visible wavelengths to determine its wavelength of maximum absorbance (λmax). A calibration curve is then constructed by measuring the absorbance of several solutions of known concentration at this λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is often used as a quick purity check or for quantification when the sample matrix is simple and non-interfering. ptfarm.pl

Strategic Design and Applications As a Chemical Scaffold in Research

Design Principles for Novel Chemical Entities Incorporating the 3-(2,6-Difluorobenzoyl)pyridine Framework

The design of new molecules based on the this compound scaffold is guided by several key principles aimed at optimizing interactions with biological targets or achieving desired material properties. The 2,6-difluoro substitution on the benzoyl ring is a critical design element. These fluorine atoms can engage in favorable hydrogen bonds and other non-covalent interactions, enhancing binding affinity and selectivity for target proteins.

Furthermore, the pyridine (B92270) nitrogen atom introduces a polar and basic center, which can participate in hydrogen bonding and salt-bridge formation. The relative orientation of the pyridine and benzoyl rings, along with the carbonyl linker, provides a defined three-dimensional structure that can be systematically modified. Medicinal chemists often exploit these features to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. For instance, modifications at various positions on the pyridine or benzoyl rings can alter solubility, metabolic stability, and target engagement.

Potential as a Building Block in Complex Molecule Synthesis

The this compound core serves as a valuable building block for the synthesis of more complex molecules. Its chemical stability and the presence of reactive sites allow for a variety of chemical transformations. The pyridine ring can undergo N-alkylation, oxidation, and various coupling reactions, while the benzoyl moiety can be subjected to nucleophilic addition at the carbonyl group or further substitution on the aromatic ring.

This scaffold is particularly useful in the construction of libraries of related compounds for high-throughput screening. For example, trifluoromethoxylated pyridines and pyrimidines, which share some structural similarities, are considered valuable building blocks for the discovery and development of new drugs and agrochemicals due to the unique properties conferred by the trifluoromethoxy group. rsc.orgsemanticscholar.orgresearchgate.net The ability to readily incorporate the this compound unit into larger molecular architectures makes it a powerful tool in synthetic chemistry. rsc.orgsemanticscholar.orgresearchgate.netnih.govmdpi.com

| Building Block Application | Synthetic Transformation | Potential Outcome |

| Drug Discovery | Suzuki or Buchwald-Hartwig coupling at the pyridine ring | Introduction of diverse substituents to explore structure-activity relationships. |

| Agrochemical Development | Nucleophilic addition to the carbonyl group | Creation of new derivatives with potential herbicidal or insecticidal activity. |

| Materials Science | Polymerization involving the pyridine nitrogen | Formation of functional polymers with specific electronic or optical properties. |

Utility in Ligand Design for Organometallic and Coordination Chemistry

The pyridine nitrogen atom in the this compound scaffold makes it a suitable ligand for a wide range of metal ions. The lone pair of electrons on the nitrogen can coordinate to a metal center, forming stable organometallic and coordination complexes. The electronic properties of the ligand, and consequently the resulting metal complex, can be tuned by the electron-withdrawing nature of the difluorobenzoyl group.

This tunability is crucial in the design of catalysts, where the electronic environment of the metal center dictates its reactivity. Pyridine-based ligands are widely used in transition metal complexes for various catalytic applications. conicet.gov.ar For example, related 2',6'-difluoro-2,3'-bipyridine ligands have been used to create silver(I) and iridium(III) complexes with interesting photophysical properties for applications in organic light-emitting diodes (OLEDs). wikipedia.org Similarly, pyridine-2,6-dicarboxylate (B1240393) derivatives are known to form stable complexes with various metals, including thallium(III), highlighting the versatility of the pyridine scaffold in coordination chemistry. nih.govnih.gov The design of such ligands is a key aspect of developing new materials and catalysts with tailored functions. uni-wuerzburg.deubc.ca

| Metal Complex Property | Influence of this compound Ligand |

| Catalytic Activity | The electron-withdrawing difluorobenzoyl group can enhance the Lewis acidity of the metal center, potentially increasing catalytic activity. |

| Photophysical Properties | The aromatic system can participate in ligand-centered or metal-to-ligand charge transfer transitions, influencing the luminescent properties of the complex. |

| Stability | The bidentate or monodentate coordination of the pyridine nitrogen contributes to the overall stability of the metal complex. |

Theoretical Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) Studies

While specific theoretical Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) studies for this compound were not found in the reviewed literature, the principles of these computational methods are highly relevant for understanding and predicting the behavior of molecules based on this scaffold. QSAR and QSPR models are mathematical equations that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. conicet.gov.arwikipedia.orgnih.govmdpi.comprimescholars.com

For a series of compounds containing the this compound core, a QSAR study would typically involve:

Data Set Selection: Compiling a set of analogues with their measured biological activities (e.g., enzyme inhibition constants).

Descriptor Calculation: Calculating various molecular descriptors for each analogue, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) parameters.

Model Development: Using statistical methods to develop a mathematical model that relates the descriptors to the biological activity.

Model Validation: Testing the predictive power of the model using an independent set of compounds.

Such studies would allow researchers to predict the activity of new, unsynthesized derivatives and to gain insights into the key structural features required for a desired biological effect. For instance, a QSAR model could reveal that the presence of the 2,6-difluoro substitutions is critical for activity, or that a specific substituent on the pyridine ring enhances potency.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes for 3-(2,6-Difluorobenzoyl)pyridine and its Analogues

The pursuit of green and sustainable chemical processes is a paramount theme in modern synthetic chemistry. nih.govdntb.gov.ua Future research on this compound will undoubtedly prioritize the development of environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. Key areas of exploration will include one-pot multicomponent reactions, the use of green catalysts and environmentally friendly solvents, and solvent-free synthesis conditions. nih.gov For instance, the application of solid-supported catalysts could offer advantages such as simplified purification and catalyst reusability, contributing to more sustainable processes. researchgate.net

The development of novel synthetic strategies for pyridine (B92270) derivatives, such as those involving ultrasonic or microwave-assisted synthesis, is an active area of research that could be applied to the production of this compound and its analogues. nih.gov These techniques have the potential to significantly reduce reaction times and improve yields. nih.gov Furthermore, a focus on atom-economical reactions, where the majority of the atoms from the reactants are incorporated into the final product, will be crucial in minimizing waste and maximizing efficiency. rsc.org

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Multicomponent Reactions | Increased efficiency, reduced waste, and simplified procedures. nih.govresearchgate.net |

| Green Catalysis | Use of reusable and non-toxic catalysts, and milder reaction conditions. nih.govrsc.org |

| Alternative Energy Sources | Reduced reaction times and energy consumption through microwave or ultrasonic irradiation. nih.govnih.gov |

| Solvent-Free Reactions | Elimination of hazardous organic solvents, leading to a greener process. nih.govrsc.org |

Advanced Computational Modeling for Precise Reactivity and Selectivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity and selectivity. nih.govias.ac.in Future research will increasingly leverage advanced computational models to gain deeper insights into the electronic structure and reactivity of this compound. DFT calculations can be employed to model transition state energies, thereby predicting the most likely reaction pathways and product distributions. nih.gov This predictive power is invaluable for designing more efficient and selective syntheses.

For example, DFT studies can help in understanding the nucleophilicity of substituted pyridines, which is crucial for predicting their behavior in various reactions. ias.ac.in By calculating properties such as HOMO-LUMO energy gaps, researchers can forecast the reactivity of different analogues of this compound. nih.govias.ac.in The RegioSQM method, which uses semi-empirical calculations to predict the regioselectivity of electrophilic aromatic substitution reactions, is another example of a computational tool that could be adapted for this class of compounds. amazonaws.com

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of reactivity, selectivity, and reaction mechanisms. nih.govnih.govias.ac.in |

| Semi-empirical Methods (e.g., PM3) | Rapid prediction of regioselectivity in electrophilic substitution reactions. amazonaws.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with chemical or biological activity. nih.gov |

Exploration of Unconventional Reactivity Patterns and Chemical Transformations

Moving beyond traditional synthetic methods, future research will likely explore unconventional reactivity patterns to access novel analogues of this compound. C–H bond functionalization, for instance, represents a powerful and atom-economical strategy for modifying the pyridine ring. rsc.org The development of catalytic systems that can selectively activate and functionalize specific C–H bonds in the pyridine or benzoyl moieties of the molecule would open up new avenues for structural diversification. nih.gov

The use of pyridine N-oxides as precursors for C–H functionalization is a promising approach that has been shown to be effective for the synthesis of a variety of substituted pyridines. rsc.org Similarly, multicomponent reactions, such as the aza-Friedel–Crafts reaction, can be employed to introduce new substituents onto the pyridine ring in a single step. mdpi.com The exploration of such novel transformations will be key to expanding the chemical space around the this compound core.

Expansion of Research Applications in Advanced Materials Science and Catalysis

The unique electronic properties of fluorinated aromatic compounds suggest that this compound and its derivatives could find applications in advanced materials science. mdpi.com The incorporation of this moiety into polymers could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. mdpi.com Research in this area could focus on the synthesis of novel monomers based on this compound and their subsequent polymerization to create high-performance materials.

In the field of catalysis, pyridine derivatives are known to act as ligands for transition metal catalysts and as organocatalysts in their own right. nih.govnih.gov The electron-withdrawing nature of the difluorobenzoyl group could modulate the electronic properties of the pyridine nitrogen, making it a potentially interesting component for new catalyst designs. Future research could explore the use of this compound-based ligands in a variety of catalytic transformations, including cross-coupling reactions and asymmetric synthesis. researchgate.net

| Application Area | Potential Role of this compound |

| Advanced Materials | Building block for high-performance polymers with enhanced properties. mdpi.com |

| Homogeneous Catalysis | Ligand for transition metal catalysts to modulate activity and selectivity. nih.govresearchgate.net |

| Organocatalysis | Core structure for the design of novel metal-free catalysts. ias.ac.innih.gov |

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery in Chemical Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis by accelerating the discovery of new reactions and materials. innovationnewsnetwork.comrsc.orgresearchgate.net In the context of this compound, AI and ML algorithms can be trained on existing chemical data to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. researchgate.netresearchgate.net This data-driven approach can significantly reduce the number of experiments required, saving time and resources. wpmucdn.com

Platforms that combine AI with automated robotic systems, such as 'RoboChem', have demonstrated the potential to outperform human chemists in terms of speed and accuracy for reaction optimization. innovationnewsnetwork.com The application of such technologies to the synthesis of this compound and its analogues could dramatically accelerate the exploration of their chemical space and the discovery of new functionalities. rivista.ai Furthermore, large language models (LLMs) are emerging as powerful tools for mining the chemical literature and even generating code for reaction optimization, offering a new paradigm for human-AI collaboration in chemical research. wpmucdn.commit.edu

| AI/ML Application | Impact on this compound Research |

| Reaction Prediction | In silico screening of potential reactions and prediction of product yields. researchgate.netresearchgate.net |

| Automated Synthesis | High-throughput optimization of reaction conditions using robotic platforms. innovationnewsnetwork.comrivista.ai |

| Materials Discovery | Accelerated identification of new materials with desired properties. rsc.org |

| Literature Mining | Efficient extraction of relevant chemical information from scientific publications. wpmucdn.commit.edu |

Q & A

Basic: What analytical techniques are recommended for confirming the structural identity of 3-(2,6-Difluorobenzoyl)pyridine?

Answer:

The compound’s structure can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to assign proton and carbon environments, particularly focusing on the difluorobenzoyl moiety and pyridine ring substituents. For example, in related difluorobenzoyl derivatives, the ¹H NMR spectrum resolves aromatic protons at δ 7.2–8.0 ppm, while ¹⁹F NMR detects fluorine signals near δ -110 ppm . High-resolution mass spectrometry (HRMS) is critical for verifying molecular formula accuracy, with deviations <2 ppm indicating purity. Additionally, Fourier-transform infrared spectroscopy (FTIR) can identify carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and pyridine ring vibrations at 1600 cm⁻¹ .

Advanced: How can synthetic yields of this compound derivatives be optimized in palladium-catalyzed cross-coupling reactions?

Answer:

Optimization strategies include:

- Catalyst selection : Pd(OAc)₂ with XPhos ligand (e.g., 2 mol%) improves aryl amination efficiency, as seen in analogous 2,6-difluorophenylamino-pyridine syntheses .

- Base choice : Cs₂CO₃ (2.5 equiv) enhances deprotonation of aromatic amines, reducing side-product formation.

- Temperature control : Reactions at 80–100°C balance kinetics and catalyst stability.

- Solvent effects : Toluene or dioxane improves solubility of fluorinated intermediates. Post-reaction purification via alumina column chromatography (acetonitrile eluent) removes Pd residues . Yield improvements from 65% to >85% have been reported under these conditions .

Basic: What are the common synthetic routes to this compound?

Answer:

A two-step approach is typical:

Friedel-Crafts acylation : React 2,6-difluorobenzoyl chloride with pyridine derivatives (e.g., 3-bromopyridine) using AlCl₃ as a Lewis acid at 0–5°C to minimize decomposition.

Nucleophilic substitution : Replace bromine with functional groups (e.g., amines) via Pd-catalyzed coupling .

Critical note : Fluorine’s electron-withdrawing effect necessitates longer reaction times (24–48 hrs) for complete conversion. Intermediate purity is verified by TLC (Rf = 0.3 in ethyl acetate/hexane 1:3) .

Advanced: How do structural modifications to the pyridine ring influence the bioactivity of 2,6-difluorobenzoyl derivatives?

Answer:

- Substituent position : Adding electron-donating groups (e.g., -NH₂) at the pyridine’s 4-position enhances antimicrobial activity by increasing membrane permeability, as observed in oxazolidinone derivatives .

- Fluorine substitution : Replacing 2,6-difluorobenzoyl with trifluoromethyl groups reduces activity, indicating fluorine’s role in π-π stacking with bacterial targets .

- Ring hybridization : Fusing pyridine with azetidine (as in 3-(1-(2,6-difluorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione) improves metabolic stability but may reduce solubility . SAR tables comparing IC₅₀ values for structural variants are essential for guiding design .

Basic: What purification methods are effective for isolating this compound from reaction mixtures?

Answer:

- Recrystallization : Use ethyl acetate/petroleum ether (1:4) to isolate crystalline product (mp 123–124°C, similar to 2,6-difluoropyridine derivatives) .

- Column chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) removes unreacted starting materials.

- HPLC : Reverse-phase C18 columns (MeCN/H₂O, 70:30) achieve >95% purity for biological assays .

Advanced: How can researchers resolve contradictory bioactivity data in structurally similar 2,6-difluorobenzoyl-pyridine analogs?

Answer:

- Dose-response reevaluation : Confirm activity trends across multiple concentrations (e.g., 1–100 µM) to rule out assay-specific artifacts.

- Metabolic stability testing : Use liver microsomes to assess whether inactive analogs are rapidly degraded .